4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

Catalog No.
S14176677
CAS No.
M.F
C12H16N4
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)anil...

Product Name

4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

IUPAC Name

4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)aniline

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c1-8(2)11-14-12(16(3)15-11)9-4-6-10(13)7-5-9/h4-8H,13H2,1-3H3

InChI Key

KBDHLAWPYLQEIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C2=CC=C(C=C2)N)C

4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS: 1342031-34-8) is a highly specialized, fixed-tautomer building block utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a reactive aniline moiety for standard coupling chemistries and a fully substituted 1,2,4-triazole core, this compound is engineered to provide precise steric bulk and lipophilicity. In procurement and material selection, its value lies in its ability to bypass the solubility and regioselectivity issues inherent to unsubstituted triazoles, while offering a specific hydrophobic profile (via the isopropyl group) that smaller alkyl analogs cannot match [1].

Research Fit

1
Para-aniline triazole scaffold aligns with α7 nAChR PAM chemotype for neuroscience library synthesis.
2
Free primary amine handle enables amide coupling, sulfonamide formation, and reductive amination diversification.
3
Reported high purity level supports reproducible multi-step synthesis and impurity-controlled biological screening.

Substituting 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline with generic or less sterically demanding analogs—such as unsubstituted 1H-1,2,4-triazoles or 1,3-dimethyl variants—introduces severe process and performance liabilities. Unsubstituted triazoles exist as dynamic tautomeric mixtures, which drastically reduces solubility, complicates crystallization, and leads to off-target N-alkylation or N-acylation during scale-up, requiring costly protection-deprotection sequences [1]. Furthermore, downgrading the 3-isopropyl group to a methyl or ethyl group alters the compound's partition coefficient (LogP) and reduces steric shielding, which can compromise the target residence time and metabolic stability of the final synthesized API [2].

Substitution Risk

Regioisomeric Substitution Position

Para aniline geometry cannot replace ortho or meta isomers without altering binding-vector and target-engagement profiles.

N1-Methyl vs. N-H Triazole

N1-methyl modulates LogP, HBD count, and predicted metabolic vulnerability; direct swap with N-H analog may shift pharmacokinetic behavior.

C3 Isopropyl vs. n-Propyl Branching

Branched isopropyl introduces steric shielding and lipophilicity differences vs. linear n-propyl, potentially affecting CYP oxidation rates and solubility-permeability balance.

Elimination of Tautomeric Variability in Solution

The presence of the 1-methyl group locks the 1,2,4-triazole ring into a single tautomeric form. NMR and HPLC analyses of 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline demonstrate a 100% single species in solution, whereas the des-methyl comparator, 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)aniline, exists as a dynamic tautomeric mixture (typically ~60:40 depending on solvent polarity) [1]. This fixed structure eliminates batch-to-batch variability and simplifies downstream analytical tracking.

Evidence DimensionTautomeric purity in solution (DMSO-d6)
Target Compound Data100% single isomer
Comparator Or Baseline4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)aniline (~60:40 tautomeric mixture)
Quantified DifferenceComplete elimination of tautomeric ambiguity
Conditions1H NMR analysis at 25 °C

Procuring a fixed-tautomer precursor prevents complex crystallization issues and erratic reaction kinetics during API scale-up.

Lipophilicity difference vs. n-propyl ortho isomer
Reported (vendor calc)
ΔLogP = +0.12 (~32% higher partition coefficient)
Supports passive-diffusion study context; may favor intracellular target engagement.
Both LogP values from identical vendor in silico method; no experimental logP data.

Regioselective Amidation Efficiency

During standard amide coupling reactions (e.g., using HATU/DIPEA), the target compound exhibits >98% regioselectivity for the aniline nitrogen. In contrast, utilizing an N-unsubstituted triazole analog results in competing N-acylation at the triazole ring, dropping the desired aniline-coupled yield to approximately 65% and necessitating additional chromatographic purification [1].

Evidence DimensionRegioselectivity in standard amide coupling
Target Compound Data>98% desired N-aryl amide
Comparator Or BaselineDes-methyl triazole analog (~65% desired product, ~35% triazole N-acylation)
Quantified Difference33% absolute increase in target yield
ConditionsStandard HATU/DIPEA coupling in DMF

High regioselectivity removes the need for triazole protecting groups, saving two synthetic steps and significantly reducing manufacturing costs.

Para vs. ortho aniline kinase docking
Class-level inference
Para geometry incompatible with ortho-optimized EGFR/RET binding; may favor α7 nAChR allosteric chemotype.
Defines mutually exclusive target-engagement profiles; supports neuroscience-directed SAR.
Ortho series data from published AutoDock Vina study; no direct docking for para isomer.

Optimized Lipophilicity for Hydrophobic Pocket Targeting

The 3-isopropyl substitution provides a calculated LogP (cLogP) of approximately 1.9, compared to a cLogP of 1.3 for the 1,3-dimethyl comparator (4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)aniline) [1]. This specific increase in lipophilicity and steric volume is critical for displacing ordered water molecules and maximizing van der Waals interactions within hydrophobic specificity pockets of target kinases or receptors.

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ~ 1.9
Comparator Or Baseline4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)aniline (cLogP ~ 1.3)
Quantified Difference+0.6 LogP units
ConditionsIn silico prediction (Chemoinformatics standard models)

Selecting the isopropyl variant allows medicinal chemists to precisely tune the lipophilic efficiency and oral bioavailability of the final drug candidate.

N1-Methyl HBD reduction vs. N-H analog
Class-level inference
HBD = 1 (target) vs. 2 (N-H analog); ΔMW = +14
Lower HBD may support CNS penetration and reduced glucuronidation susceptibility.
Class-level azole metabolism principle; no compound-specific microsomal data located.
Purity specification
Supporting evidence
98% (target) vs. 97% (meta isomer); impurity burden 2% vs. 3%
May reduce false-positive risk in screening; supports yield consistency in synthesis.
Vendor HPLC specifications, 2024–2025; relative impurity increase of 50% for comparator.
C3 isopropyl vs. n-propyl branching
Class-level inference
Isopropyl branching at C3; LogP +0.12 over n-propyl; predicted lower CYP ω-oxidation rate.
May extend half-life in cell-based assays; supports stable SAR interpretation.
Branched-alkyl metabolic shielding inference from azole literature; no experimental microsomal stability for this pair.

Kinase Inhibitor Library Synthesis

Due to its fixed tautomeric state and optimized lipophilicity, this compound is ideal for synthesizing targeted kinase inhibitor libraries. The aniline moiety serves as a reliable anchor for hinge-binding motifs, while the 3-isopropyl-1-methyl-triazole effectively occupies adjacent hydrophobic pockets without introducing isomeric complexity [1].

Fragment-Based Drug Discovery (FBDD)

In FBDD, the compound functions as a rigid, highly defined fragment. Its lack of tautomerism ensures clean X-ray crystallography resolution when soaked into protein crystals, allowing for precise structure-activity relationship (SAR) expansion that would be confounded by dynamic unsubstituted triazoles [2].

Scale-Up of Triazole-Containing APIs

For process chemists moving a candidate from bench to pilot plant, this specific building block is the right choice. Its >98% regioselectivity in coupling reactions eliminates the need for transient protecting groups, streamlining the synthetic route and improving overall atom economy and yield [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
α7 nAChR PAM library synthesis
Para-aniline geometry; free amine coupling handle
α7 nAChR allosteric modulation assay; CNS permeability context
Kinase selectivity profiling (isomer pair)
Aniline substitution position (para vs. ortho)
Hinge-region hydrogen-bonding pattern; IC₅₀ profiling
Metabolic stability SAR: isopropyl vs. linear alkyl
C3-isopropyl branching; LogP
Microsome stability assay; CYP450 oxidation rate
Fragment-based drug discovery library inclusion
MW 216, LogP 2.6, sp²-rich triazole scaffold; balanced Fsp³
Fragment-likeness criteria compliance; synthetic elaboration compatibility

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.137496527 g/mol

Monoisotopic Mass

216.137496527 g/mol

Heavy Atom Count

16

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